molecular formula C6H14N4O2 B2947568 N'1,N'1,N'2,N'2-tetramethylethanedihydrazide CAS No. 3030-74-8

N'1,N'1,N'2,N'2-tetramethylethanedihydrazide

Cat. No.: B2947568
CAS No.: 3030-74-8
M. Wt: 174.204
InChI Key: DWMVRSJYMGXBKL-UHFFFAOYSA-N
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Description

N’1,N’1,N’2,N’2-tetramethylethanedihydrazide is an organic compound with the molecular formula C6H16N2. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’1,N’1,N’2,N’2-tetramethylethanedihydrazide can be synthesized through the reaction of ethylenediamine with methyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of N’1,N’1,N’2,N’2-tetramethylethanedihydrazide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N’1,N’1,N’2,N’2-tetramethylethanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’1,N’1,N’2,N’2-tetramethylethanedihydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’1,N’1,N’2,N’2-tetramethylethanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’1,N’2,N’2-tetramethylethanedihydrazide is unique due to its high reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in catalysis and coordination chemistry .

Properties

IUPAC Name

1-N',1-N',2-N',2-N'-tetramethylethanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c1-9(2)7-5(11)6(12)8-10(3)4/h1-4H3,(H,7,11)(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMVRSJYMGXBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)C(=O)NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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